Product packaging for 4-ethoxy-2(5H)-furanone(Cat. No.:)

4-ethoxy-2(5H)-furanone

Cat. No.: B13769738
M. Wt: 128.13 g/mol
InChI Key: WRXKKVYMUWQSDZ-UHFFFAOYSA-N
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Description

4-Ethoxy-2(5H)-furanone is a versatile chemical building block belonging to the important class of 2(5H)-furanones. This compound is of significant interest in organic synthesis and medicinal chemistry due to its reactive furanone core, which serves as a key pharmacophore found in numerous biologically active natural products and pharmaceuticals . The 2(5H)-furanone structure is a fundamental scaffold in compounds such as the antimicrobial rubrolides, the phospholipase A2 inhibitor petrosaspongiolide M, and other metabolites isolated from marine organisms and plants . Researchers utilize this and related alkoxyfuranones as versatile intermediates for constructing complex molecules . Its high reactivity, conferred by the carbonyl group conjugated with a double bond, allows for various nucleophilic substitution and ring transformation reactions, facilitating the synthesis of diverse heterocyclic compounds for drug discovery and chemical biology . Furthermore, structurally similar alkoxy-furanones, such as 2,5-dimethyl-4-ethoxy-3(2H)-furanone (strawberry furanone ethyl ether), are well-known and highly valued in the flavor and fragrance industry for their intense sweet, fruity, and caramel-like aromas . This underscores the broader significance of the this compound scaffold in applications that require specific organoleptic properties . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3 B13769738 4-ethoxy-2(5H)-furanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

3-ethoxy-2H-furan-5-one

InChI

InChI=1S/C6H8O3/c1-2-8-5-3-6(7)9-4-5/h3H,2,4H2,1H3

InChI Key

WRXKKVYMUWQSDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)OC1

Origin of Product

United States

Historical Trajectories of Furanone Chemistry and Its Significance in Organic Synthesis

The journey into the world of furanones began with the initial identification and characterization of lactones in the 19th century. The French chemist Théophile-Jules Pelouze is credited with coining the term "lactone" in 1844. This foundational work paved the way for the systematic study of cyclic esters, including the furanone subclass. Throughout the 20th century, advancements in analytical techniques such as spectroscopy and chromatography enabled more precise structural analysis and the identification of furanones in various natural sources. This was particularly impactful in flavor chemistry, where compounds like furaneol (B68789) (4-hydroxy-2,5-dimethyl-3(2H)-furanone) were identified as key aroma components in many fruits. wikipedia.org

The significance of furanones in organic synthesis is multifaceted. They serve as versatile building blocks for the construction of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.airesearchgate.net The 2(5H)-furanone ring system, in particular, is a structural component of numerous biologically active natural products. researchgate.net Consequently, a great deal of research has been dedicated to developing efficient and diverse methods for the synthesis of 2(5H)-furanones and their derivatives. acs.org These heterocyclic compounds have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties, further cementing their importance in medicinal chemistry. ontosight.airesearchgate.netresearchgate.net

Structural Classification and Nomenclature of 2 5h Furanone Derivatives

Furanones are heterocyclic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom, along with a ketone group. ontosight.aihmdb.ca They are broadly classified into three main types based on the position of the double bond and the carbonyl group: 2(3H)-furanones, 2(5H)-furanones, and 3(2H)-furanones. researchgate.net The compound 4-ethoxy-2(5H)-furanone belongs to the 2(5H)-furanone class, also known as γ-crotonolactones or butenolides. wikipedia.org

The systematic naming of furanone derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For the 2(5H)-furanone ring, the numbering begins at the oxygen atom as position 1, with the carbonyl carbon at position 2. The "(5H)" designation indicates that the hydrogen atom at position 5 is not part of a double bond. Therefore, in "this compound," the "4-ethoxy" prefix specifies an ethoxy group (-OCH2CH3) attached to the fourth carbon atom of the furanone ring.

The structure of 2(5H)-furanone derivatives can be further diversified by the presence of various substituents at different positions on the ring. These substituents significantly influence the compound's chemical and physical properties, as well as its biological activity. ontosight.ai

Table 1: Classification and Nomenclature of Furanone Isomers

Furanone Isomer Alternative Name Key Structural Feature
2(3H)-Furanone α,β-Crotonolactone Double bond between C3 and C4
2(5H)-Furanone γ-Crotonolactone Double bond between C3 and C4

Interdisciplinary Relevance in Advanced Chemical Sciences

De Novo Synthetic Routes to the 2(5H)-Furanone Core

The construction of the fundamental 2(5H)-furanone skeleton can be achieved through a variety of synthetic strategies, each with its own advantages and substrate scope.

Strategies Involving Aldehyde and Glyoxylic Acid Precursors

A classical and versatile approach to the 2(5H)-furanone core involves the condensation of aldehydes with glyoxylic acid derivatives. This method allows for the direct incorporation of substituents at various positions of the furanone ring. For instance, the reaction of an aryl glyoxal (B1671930) with an alkyl isonitrile and a 2-substituted 2-(diethoxyphosphoryl)acetic acid leads to a 2-[2-(phosphoryl)acetoxy] ketoamide intermediate. This intermediate subsequently cyclizes under Rathke conditions to yield a 4-aryl-5-(carboxyamido)furanone. rsc.org This multi-component reaction is notable for its efficiency and the diversity of isonitriles and arylglyoxals it can accommodate. rsc.org

Another notable example is the indium-mediated allylation of glyoxylic acid with allyl bromides, which provides 2-allyl derivatives of 2-oxocarboxylic acids. These intermediates can then undergo diastereoselective iodocyclization to form 3-hydroxy-3,4-dihydrofuran-2(5H)-ones. researchgate.net The reaction proceeds through a chelation-controlled mechanism, leading predominantly to the syn addition product. researchgate.net

Precursor 1Precursor 2Key Reagent/CatalystProduct TypeRef.
Aryl glyoxalAlkyl isonitrile, 2-(diethoxyphosphoryl)acetic acidRathke conditions4-Aryl-5-(carboxyamido)furanone rsc.org
Glyoxylic acidAllyl bromideIndium3-Hydroxy-3,4-dihydrofuran-2(5H)-one researchgate.net

Oxidative Cyclization Approaches

Oxidative cyclization of suitable precursors provides a direct and often efficient route to the 2(5H)-furanone ring. A prominent method involves the oxidative cyclization of β,γ-unsaturated carboxylic acids. The use of a hypervalent iodine reagent, such as in situ generated PhI(OTf)₂, is crucial for this transformation, yielding 4-substituted furan-2-ones. organic-chemistry.org The substitution pattern on the starting material dictates whether a furan-2(5H)-one or a furan-2(3H)-one is formed. organic-chemistry.org

Palladium-catalyzed oxidative cyclization has also emerged as a powerful tool. For example, α-hydroxyenones can be cyclized in the presence of a Pd(II) catalyst to furnish furan-3(2H)-one derivatives. acs.org This method has been successfully applied to the synthesis of natural products like bullatenone. acs.org Furthermore, the electrochemical anodic synthesis of 2(5H)-furanone from furfural (B47365) and hydrogen peroxide using graphite (B72142) electrodes offers a greener alternative. google.com

SubstrateReagent/CatalystProduct TypeRef.
β,γ-Unsaturated carboxylic acidsPhI(OTf)₂ (in situ)4-Substituted furan-2(5H)-ones organic-chemistry.org
α-HydroxyenonesPd(II) catalystFuran-3(2H)-one derivatives acs.org
FurfuralH₂O₂, Electrochemical synthesis2(5H)-Furanone google.com

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis offers a broad spectrum of reactions for the synthesis of the 2(5H)-furanone core, often with high selectivity and functional group tolerance. clockss.org Palladium-catalyzed reactions are particularly prevalent. For example, the cyclocarbonylation of terminal and internal alkynols using a palladium catalyst in the presence of carbon monoxide and hydrogen affords substituted 2(5H)-furanones in good yields. acs.org This reaction is believed to proceed through an allenylpalladium intermediate. acs.org

Copper-catalyzed reactions have also proven effective. A Cu(I)-catalyzed [2+3] formal cyclization between α-hydroxy ketones and arylacetonitriles can selectively produce 3,4,5,5-tetrasubstituted butenolides. organic-chemistry.org Gold-catalyzed reactions, such as the AuCl₃-catalyzed cyclization of 2,3-allenoic esters, also lead to the formation of furanones. clockss.org

Catalyst SystemSubstrate(s)Product TypeRef.
Pd₂(dba)₃·CHCl₃, dppb, CO, H₂AlkynolsSubstituted 2(5H)-furanones acs.org
Cu(I)α-Hydroxy ketones, ArylacetonitrilesTetrasubstituted butenolides organic-chemistry.org
AuCl₃2,3-Allenoic estersFuranones clockss.org
Pd(0)-Ag(I)Allenyl carboxylic acids, Vinyl/Aryl halidesFuranones rsc.org

Photochemical Approaches to Furanone Synthesis

Photochemical reactions provide unique pathways to construct the 2(5H)-furanone ring and its derivatives, often leading to complex molecular architectures. tandfonline.com A key photochemical strategy is the [2+2] cycloaddition of a chiral 2(5H)-furanone with an alkene, which can be used to construct functionalized cyclobutane (B1203170) intermediates that are precursors to other complex molecules. ysu.amnih.gov For instance, the photocycloaddition of (S)-4-methyl-5-O-pivaloyloxymethyl-2(5H)-furanone to various olefins has been studied in detail. ysu.amnih.gov

The photooxygenation of furans is another important photochemical method. mdpi.com The reaction of furfural with singlet oxygen, typically generated using a photosensitizer, in an alcohol solvent yields a 5-hydroxyfuran-2(5H)-one derivative. mdpi.comresearchgate.net This method is scalable and provides a convenient route to these valuable intermediates. mdpi.com Furthermore, the photoreactivity of 4-hydroxy-2(5H)-furanone itself has been explored, leading to the formation of a cyclobutane dimer via a [2+2] photocycloaddition in the solid state. und.edu

Reaction TypeSubstrate(s)Key ConditionsProduct TypeRef.
[2+2] PhotocycloadditionChiral 2(5H)-furanone, AlkeneUV irradiationFunctionalized cyclobutanes ysu.amnih.gov
PhotooxygenationFurfuralSinglet oxygen, Alcohol5-Hydroxyfuran-2(5H)-one mdpi.comresearchgate.net
[2+2] Photocycloaddition4-Hydroxy-2(5H)-furanoneUV-C light (solid state)Cyclobutane dimer und.edu

Introduction of the Ethoxy Moiety and Other Alkoxy Substituents

Once the 2(5H)-furanone core is established, the introduction of the ethoxy or other alkoxy groups is a crucial step in the synthesis of the target compounds.

Direct Etherification and Transacetalization of Hydroxyfuranones

The most common method for introducing an ethoxy group is the direct etherification of a corresponding hydroxyfuranone. This can be achieved by reacting the hydroxyfuranone with an ethoxylating agent like ethyl iodide or by using ethanol (B145695) under acidic conditions. For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) can be etherified to its ethoxy analog. The presence of an acid catalyst, such as p-toluenesulfonic acid, can accelerate the etherification process. google.com

Transacetalization is another effective method, particularly for the synthesis of 5-alkoxy-2(5H)-furanones. The photooxygenation of furfural in ethanol can directly yield the corresponding 5-ethoxy-2(5H)-furanone. google.com The reaction temperature can influence whether the 5-hydroxy or the 5-ethoxy product is predominantly formed. google.com Lewis acid-catalyzed transacetalization of 5-hydroxyfuranones with alcohols also provides a route to the desired alkoxy derivatives. rug.nlrug.nl This approach has been utilized in the synthesis of chiral pyranones as well. rug.nl

MethodSubstrateReagent(s)ProductRef.
Direct Etherification4-Hydroxy-2,5-dimethyl-3(2H)-furanoneEthyl iodide or Ethanol/Acid4-Ethoxy-2,5-dimethyl-3(2H)-furanone
Direct EtherificationHydroxyfuranoneHigher alcohol, p-toluenesulfonic acidHigher alkoxyfuranone google.com
TransacetalizationFurfuralPhotooxygenation in Ethanol5-Ethoxy-2(5H)-furanone google.com
Lewis Acid-Catalyzed Transacetalization5-HydroxyfuranoneAlcohol, Lewis Acid5-Alkoxy-2(5H)-furanone rug.nlrug.nl
Acid-Catalyzed EtherificationMucochloric/Mucobromic Acid4'-Alkoxybiphenyl-4-ol, H₂SO₄5-(4'-Alkoxybiphenyl-4-yloxy)-3,4-dihalo-2(5H)-furanone sioc-journal.cn

Stereoselective Alkoxylation and its Mechanistic Control

The synthesis of 4-alkoxy-2(5H)-furanones, including the target this compound, can be achieved through innovative catalytic methods that control the regioselectivity of alcohol addition. A notable strategy involves a gold(I)-catalyzed tandem alkoxylation/lactonization of γ-hydroxy-α,β-acetylenic esters. researchgate.net This process efficiently constructs the 4-alkoxy-2(5H)-furanone core in a single operation.

The reaction is catalyzed by a [Au(IPr)(NTf2)] complex and proceeds by the addition of an alcohol across the alkyne bond of the starting ester, followed by the cyclization of the resulting enol ether intermediate. Mechanistic analysis has shown that the reaction proceeds through the exclusive formation of the E-isomer of the intermediate, which is a critical factor for the subsequent lactonization step. researchgate.net This method is applicable to a variety of primary and secondary alcohols, allowing for the synthesis of a range of 4-alkoxy derivatives with yields of up to 95%. researchgate.net Tertiary propargylic alcohols can also be converted into corresponding spiro derivatives. researchgate.net

While the gold-catalyzed method directly furnishes C4-alkoxylated furanones, it is also pertinent to consider stereoselective alkoxylation at other positions of the furanone ring to understand the broader context of mechanistic control. For instance, enantiomerically pure 5-(S)-5-alkoxy-3,4-dibromo-2(5H)-furanones are prepared from furfural in a three-step process involving bromine-promoted oxidation/acetalization of mucobromic acid with chiral alcohols such as (-)-menthol and (+)-borneol. psu.edusioc-journal.cn The diastereomeric products can be separated by crystallization, providing access to homochiral building blocks. psu.edu Similarly, the straightforward acid-catalyzed reaction of mucochloric acid with various alcohols provides 5-alkoxy-3,4-dichloro-2(5H)-furanones in good yields. nih.gov

Table 1: Gold(I)-Catalyzed Synthesis of 4-Alkoxy-2(5H)-furanones Data derived from research on tandem alkoxylation/lactonization of γ-hydroxy-α,β-acetylenic esters. researchgate.net

CatalystPropargylic Alcohol TypeReactant AlcoholYield (%)
[Au(IPr)(NTf2)]SecondaryPrimary AlcoholsUp to 95%
[Au(IPr)(NTf2)]SecondarySecondary AlcoholsUp to 95%
[Au(IPr)(NTf2)]Tertiary (cyclic)Primary & Secondary23 - 95%

Derivatization Strategies for this compound Scaffolds

The derivatization of the this compound scaffold is primarily guided by the electrophilic nature of the carbon atoms in the furanone ring. The presence of substituents, particularly halogens, significantly influences the reactivity and regioselectivity of subsequent transformations. mdpi.comnih.gov

Halogenation Reactions and Halogen Atom Reactivity on the Furanone Ring

The introduction of halogen atoms onto the furanone ring provides highly valuable synthetic handles for further functionalization. The halogenation of 4-alkoxy-2(5H)-furanones can be achieved using standard halogenating agents. For example, the bromination of 4-methoxy-2(5H)-furanone with N-bromosuccinimide (NBS) in the presence of a benzoyl peroxide catalyst results in a mixture of mono- and di-brominated products. unipi.it

The reaction yields 3-bromo-4-methoxy-2(5H)-furanone as the major product, along with 5-bromo-4-methoxy-2(5H)-furanone and 3,5-dibromo-4-methoxy-2(5H)-furanone. unipi.it The products can be separated chromatographically. unipi.it This demonstrates that the C3 and C5 positions are susceptible to radical-initiated halogenation.

Table 2: Products of Bromination of 4-Methoxy-2(5H)-furanone unipi.it

ProductPosition of BromineYield
3-Bromo-4-methoxy-2(5H)-furanoneC345%
5-Bromo-4-methoxy-2(5H)-furanoneC5Mixture Component
3,5-Dibromo-4-methoxy-2(5H)-furanoneC3, C5Mixture Component

The halogen atoms on the furanone ring exhibit different levels of reactivity. In 3,4-dihalo-2(5H)-furanone systems, the halogen at the C4 position is generally more labile and susceptible to nucleophilic substitution than the halogen at C3, due to the influence of the adjacent carbonyl group and the ring oxygen. mdpi.comnih.gov This differential reactivity allows for selective functionalization of the furanone scaffold.

Nucleophilic Substitution Reactions at Electrophilic Centers (C4, C5, C3)

The electrophilic centers at C3, C4, and C5 of the furanone ring are targets for a variety of nucleophiles. The outcome of these reactions is highly dependent on the substrate (particularly the presence of leaving groups like halogens), the nature of the nucleophile, and the reaction conditions. mdpi.combutlerov.com

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)

The reactions of halogenated alkoxy-furanones with nitrogen-containing nucleophiles are well-documented and lead to a diverse range of products. mdpi.com 5-Alkoxy-3,4-dihalo-2(5H)-furanones react with various amines and hydrazines, often involving the substitution of the C4-halogen. mdpi.comnih.gov

For example, the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with piperazine (B1678402) proceeds via a Michael addition followed by the elimination of hydrogen bromide to yield a C4-piperazinyl substituted furanone. sioc-journal.cn Similarly, reactions with arylsulfonyl hydrazines lead to substitution at the C4 position. mdpi.com The reaction of 5-methoxy-3,4-di[(4-methylphenyl)sulfanyl]-2(5H)-furanone with nucleophiles like ammonia (B1221849) and benzylamine (B48309) can be directed at either the C2 carbonyl carbon or the C4 carbon, depending on the conditions. butlerov.com

Reactions involving bifunctional nucleophiles like hydrazine (B178648) can lead to more complex transformations. The reaction of 5-aryl or 5-alkoxy-3,4-dihalo-2(5H)-furanones with hydrazine derivatives can result in a complete ring transformation, yielding 4,5-dihalogeno-3(2H)-pyridazinones in satisfactory yields. mdpi.comnih.gov

Table 3: Representative Reactions of Furanones with Nitrogen Nucleophiles

Furanone SubstrateNitrogen NucleophileConditionsProduct TypeRef.
5-Alkoxy-3,4-dibromo-2(5H)-furanonePiperazineOne-pot, two-step4-Piperazinyl-3-bromo-2(5H)-furanone sioc-journal.cn
5-Alkoxy-3,4-dihalo-2(5H)-furanoneArylsulfonyl hydrazine-4-(Arylsulfonylhydrazinyl)-3-halo-2(5H)-furanone mdpi.com
5-Alkoxy-3,4-dihalo-2(5H)-furanoneHydrazineAqueous acid, heat4,5-Dihalogeno-3(2H)-pyridazinone (Ring transformation) mdpi.comnih.gov
5-Menthoxy-2(5H)-furanoneVarious amines-β-Amino-γ-butyrolactones (Conjugate addition) psu.edu
5-Methoxy-3,4-di(arylthio)-2(5H)-furanoneBenzylamineToluene, reflux1-Benzyl-5-methoxy-3,4-di(arylthio)-pyrrolin-2-one butlerov.com
Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols, Thioethers)

Sulfur-containing nucleophiles, such as thiols, react readily with halogenated 5-alkoxy-2(5H)-furanones. These reactions are often highly regioselective. researchgate.netmdpi.com Under basic conditions, using a base like triethylamine, thiols selectively displace the halogen atom at the C4 position of 5-alkoxy-3,4-dihalo-2(5H)-furanones to produce 4-thio-substituted derivatives in good yields. mdpi.comresearchgate.netmdpi.com This regioselectivity is a key feature in the functionalization of these scaffolds. mdpi.com

For example, the reaction of stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-3,4-dihalo-2(5H)-furanones with aromatic thiols under basic conditions yields the corresponding optically active 4-arylsulfanyl derivatives. researchgate.netresearchgate.net These thioethers can be further oxidized to the corresponding sulfones using reagents like hydrogen peroxide in acetic acid. researchgate.netmdpi.com

Table 4: Regioselective Thiolation of 5-Alkoxy-3,4-dihalo-2(5H)-furanones

Furanone SubstrateSulfur NucleophileConditionsPosition of SubstitutionRef.
5-Alkoxy-3,4-dichloro-2(5H)-furanone2-MercaptoethanolBasicC4 mdpi.com
5-(l)-Menthyloxy-3,4-dihalo-2(5H)-furanoneAromatic thiolsEt3NC4 researchgate.net
5-(l)-Bornyloxy-3,4-dihalo-2(5H)-furanoneAromatic thiolsEt3NC4 researchgate.net
3,4-Dichloro-5-methoxy-2(5H)-furanone2,2´-OxydiethanethiolBase-catalyzedC4 researchgate.net
Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)

Reactions with oxygen-containing nucleophiles often target the C5 position of the furanone ring, especially when starting from 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids). The acid-catalyzed reaction of mucochloric or mucobromic acid with alcohols is a standard method for preparing 5-alkoxy-3,4-dihalo-2(5H)-furanones, with yields reported to be in the 70–80% range. mdpi.comnih.gov

Similarly, phenols and their derivatives can act as effective nucleophiles. The reaction of 4'-alkoxybiphenyl-4-ols with mucohalic acids in the presence of sulfuric acid as a catalyst yields 5-(4'-alkoxybiphenyl-4-yloxy)-3,4-dihalo-2(5H)-furanones. sioc-journal.cn Furthermore, the carbonate group in 5-methyl carbonates of mucohalic acids can be displaced by substituted phenols to afford 5-phenoxy derivatives in high yields. mdpi.comnih.gov These reactions represent a nucleophilic substitution at the C5 position, replacing a hydroxyl or carbonate group with a new alkoxy or phenoxy moiety. mdpi.com

Reactions with Selenium-Containing Nucleophiles

The introduction of selenium into the 2(5H)-furanone core can be achieved through nucleophilic substitution reactions, particularly on halogenated precursors. The 5-ethoxy derivative of 3,4-dichloro-2(5H)-furanone serves as a key substrate for these transformations. In a diethyl ether solution, selenophenols readily displace the chlorine atom at the C4 position to yield 4-selanyl derivatives in good yields. mdpi.com

Another effective method involves the use of potassium selenocyanate (B1200272) (KSeCN). mdpi.comnih.gov When 5-alkoxy-3,4-dihalo-2(5H)-furanones are treated with KSeCN in acetonitrile (B52724) under basic conditions, substitution occurs at the C4 carbon of the furanone ring, affording the corresponding 4-selenocyanato derivatives in satisfactory yields. mdpi.comnih.gov

A summary of these reactions is presented below:

Starting MaterialReagentProductReference
5-Ethoxy-3,4-dichloro-2(5H)-furanoneSelenophenol3-Chloro-5-ethoxy-4-(phenylselanyl)-2(5H)-furanone mdpi.com
5-Alkoxy-3,4-dihalo-2(5H)-furanonePotassium selenocyanate (KSeCN)5-Alkoxy-3-halo-4-selenocyanato-2(5H)-furanone mdpi.comnih.gov

Alkylation, Acylation, and Sulfonylation of the Furanone System

The furanone ring is amenable to a variety of functionalization reactions, including the introduction of alkyl, acyl, and sulfonyl groups. These transformations typically target either the carbon skeleton or hydroxyl functionalities of furanone precursors.

Alkylation: C-C bond formation on the furanone ring can be accomplished through several modern synthetic methods. Alkylation at the C5 position of 3,4-dihalo-5-hydroxy-2(5H)-furanones is achievable via a Barbier-type reaction using allyl bromides as the alkylating agents in the presence of a tin or indium catalyst. mdpi.comnih.gov This reaction proceeds in a mixture of water and an organic solvent like THF or methanol, with product yields ranging from 41% to 90%. mdpi.comnih.gov

Another strategy for C5 alkylation is the Mukaiyama aldol (B89426) reaction, which involves the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with silylated enol ethers catalyzed by Lewis acids such as zinc chloride or scandium triflate. mdpi.comnih.gov For C4 alkylation, Suzuki coupling reactions have been employed. For instance, 3,4-dibromo-5-O-tert-butyldimethylsilyl-2(5H)-furanone reacts with boronic acids in the presence of a palladium catalyst to give the C4-alkylated product. nih.gov

Acylation: The hydroxyl group at the C5 position of 3,4-dihalo-5-hydroxy-2(5H)-furanone (mucochloric or mucobromic acid) is readily acylated. mdpi.comnih.gov Standard acylation conditions, using acyl chlorides or anhydrides in the presence of a base, lead to the formation of the corresponding esters. mdpi.comnih.gov Agents like alkyl chloroformates and di-tert-butyl-dicarbonate (Boc anhydride) have also been successfully used for this transformation. mdpi.comnih.gov

Sulfonylation: Sulfonylated 2(5H)-furanones can be prepared efficiently through a metal-free radical pathway. acs.orgacs.org This method involves the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with sodium sulfinates under phase-transfer catalysis (PTC) conditions in a dichloroethane and water system. nih.govacs.org The reaction proceeds smoothly at 90 °C under an air atmosphere, providing moderate to excellent yields of the 4-sulfonylated products. acs.orgacs.org This protocol has proven to be scalable, with successful preparations at the gram-level (up to 10 g). nih.govacs.org An alternative route to furanone sulfones is the oxidation of corresponding furanone thioethers using an excess of hydrogen peroxide in acetic acid. mdpi.com

A table summarizing these functionalization reactions is provided below.

Reaction TypeSubstrateReagentsProduct TypeYieldReference
Alkylation (Barbier)3,4-Dihalo-5-hydroxy-2(5H)-furanoneAllyl bromide, Sn or In catalyst5-Allyl-3,4-dihalo-5-hydroxy-2(5H)-furanone41-90% mdpi.comnih.gov
Alkylation (Mukaiyama)3,4-Dihalo-5-hydroxy-2(5H)-furanoneSilylated enol ether, Lewis acid (e.g., ZnCl₂)C5-Alkylated productHigh mdpi.comnih.gov
Acylation3,4-Dihalo-5-hydroxy-2(5H)-furanoneAcyl chloride or anhydride, base5-Acyloxy-3,4-dihalo-2(5H)-furanoneHigh mdpi.comnih.gov
Sulfonylation5-Alkoxy-3,4-dihalo-2(5H)-furanoneSodium sulfinate, n-Bu₄NBr5-Alkoxy-3-halo-4-sulfonyl-2(5H)-furanone80-82% (gram scale) nih.govacs.org
Sulfonylation (Oxidation)4-Arylsulfanyl-2(5H)-furanone derivativeHydrogen peroxide, acetic acid4-Arylsulfonyl-2(5H)-furanone derivativeGood mdpi.com

Solid-Phase Synthetic Approaches for Furanone Derivatives

Solid-phase synthesis offers significant advantages for the preparation of furanone libraries, primarily through simplified workup and purification procedures. acs.org Several strategies have been developed for the solid-phase synthesis of substituted 2(5H)-furanones.

One prominent method employs a selenium-based traceless linker. acs.orgacs.org In this approach, a polystyrene-supported α-selenocarboxylic acid is prepared. The dilithio derivative of this polymer-supported reagent reacts with epoxides to form a resin-bound γ-substituted α-selenobutyrolactone. Subsequent oxidation with hydrogen peroxide induces an elimination reaction that cleaves the furanone from the solid support, yielding substituted 2(5H)-furanones in high purity and yield. acs.orgacs.org This method avoids the handling of odorous non-bound selenium reagents. acs.org

Another approach involves attaching a 5-hydroxy-2(5H)-furanone building block to an isocyanate scavenger resin via a carbamate (B1207046) linkage. scienceasia.org The resin-bound furanone can then be reacted with a variety of amines to introduce diversity at the C4 position. Cleavage from the resin with trifluoroacetic acid (TFA) yields the desired 4-amino-5-hydroxy-2(5H)-furanone derivatives. scienceasia.org

A three-step solid-phase synthesis for 3,5-disubstituted-2-aminofuranones has also been reported. nih.gov This method uses α-hydroxy acids loaded onto a nitrophenyl carbonate derivative of Wang resin. These are used to acylate active methylene (B1212753) compounds, and the resulting intermediate undergoes a cyclative cleavage to release the final furanone product. nih.gov

Solid-Phase StrategyResin/LinkerKey Reaction StepsProduct TypeReference
Selenium Traceless LinkerPolystyrene-supported α-selenocarboxylic acidReaction with epoxides, oxidation-eliminationSubstituted 2(5H)-furanones acs.orgacs.org
Scavenger ResinIsocyanate resin (carbamate linkage)Attachment of 5-hydroxy-furanone, substitution with amines, TFA cleavage4-Amino-5-hydroxy-2(5H)-furanones scienceasia.org
Activated Carbonate LinkerNitrophenyl carbonate Wang resinLoading of α-hydroxy acid, C-acylation of active methylene compound, cyclative cleavage3,5-Disubstituted-2-aminofuranones nih.gov

Electronically Driven Reactions of the Furanone Ring

The reactivity of the this compound ring is largely governed by the electronic properties of its constituent atoms and functional groups. The conjugated system, which includes the carbonyl group and the double bond, creates electrophilic and nucleophilic centers that are susceptible to various reactions.

Electrophilic and Nucleophilic Attack Pathways

The structure of 2(5H)-furanones, including the 4-ethoxy derivative, is conducive to reactions with nucleophilic reactants. The presence of a carbonyl group conjugated with a double bond makes the molecule highly reactive and susceptible to attack by a variety of nucleophiles. mdpi.comnih.gov

The carbon atoms in the furanone ring exhibit different reactivities. Specifically, the C4 and C5 positions are common sites for nucleophilic attack. mdpi.comnih.gov For instance, in related dihalo-2(5H)-furanones, nucleophiles such as amines, mercaptans, and phenols can react at these positions. mdpi.comnih.gov The ethoxy group at the C4 position in this compound can be replaced by other nucleophiles in substitution reactions.

Selenophenols in diethyl ether solution have been shown to easily displace the 4-chlorine atom in the 5-ethoxy derivative of mucochloric acid, yielding the corresponding selenium derivatives in good yields. mdpi.com Similarly, 5-alkoxy-3,4-dihalo-2(5H)-furanones react with potassium selenocyanate in acetonitrile under basic conditions to give products of substitution at the C4 carbon. mdpi.comnih.gov

The reactivity of the furanone ring is also influenced by the solvent. For example, primary aryl and heteroaryl amines react with mucochloric acid (a related dihalo-2(5H)-furanone) in polar solvents like methanol, NMP, DMSO, and DMF. mdpi.comnih.gov

Michael-Type Addition-Elimination Processes

A significant reaction pathway for 2(5H)-furanones is the Michael-type addition-elimination. In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system, followed by the elimination of a leaving group.

For instance, primary aryl and heteroaryl amines react with mucochloric acid via a Michael-type addition-elimination, where the amino group attaches to the C4 carbon. mdpi.comnih.gov The resulting adduct then stabilizes by eliminating hydrogen chloride to form 4-amino derivatives in good yields. mdpi.comnih.gov

Similarly, various amino acids can act as nucleophiles and react with (5S)-5-alkoxy-3,4-dihalo-5H-furan-2-ones through a tandem asymmetric Michael addition-elimination process to produce new optically active 5H-furan-2-one derivatives. researchgate.net This type of reaction has also been observed with cyclic secondary amines and α,ω-diamines as nucleophiles. researchgate.net

The reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with secondary amines can lead to both expected and unanticipated products, highlighting the complexity of these reactions. researchgate.net

Ring-Opening and Ring-Closing Transformations

The furanone ring can undergo reversible ring-opening and ring-closing reactions, influencing its stability and reactivity.

Equilibrium Between Cyclic and Acyclic Forms

In solution, 2(5H)-furanones can exist in equilibrium between their cyclic form and an acyclic form. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids) exist in equilibrium with their acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid form. mdpi.comnih.gov The position of this equilibrium is pH-dependent; the cyclic form predominates in acidic solutions, while the acyclic form is favored under basic conditions due to deprotonation. mdpi.comnih.gov This ring-chain tautomerism is a key factor in the reactivity of these compounds, as the open-chain form presents different reactive sites. For instance, the acyclic form of mucochloric acid reacts with the primary amino group of amino acids under acidic conditions. mdpi.comnih.gov

Hydrolytic Stability and Pathways

The stability of furanone derivatives in aqueous solutions is a critical aspect of their chemistry. The ethoxy group in 4-ethoxy-2,5-dimethyl-3(2H)-furanone has been shown to reduce the rate of hydrolysis by 50% compared to its methoxy (B1213986) counterpart under acidic conditions (pH 3). This increased stability is attributed to the electronic and steric effects of the ethoxy group.

Studies on the stability of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (furaneol) and its derivatives in aqueous buffer solutions have shown that the decomposition is pH-dependent, with the greatest stability observed at pH 3.5. jfda-online.com The decomposition follows first-order kinetics. jfda-online.com In contrast, the methoxy derivative and the β-D-glucopyranoside of furaneol show only slight decomposition over a wide pH range. tum.de

Rearrangement Reactions and Lactonization Mechanisms

Rearrangement and lactonization reactions are important transformations for furanones and their precursors. Gold(I)-catalyzed tandem alkoxylation/lactonization of γ-hydroxy-α,β-acetylenic esters provides a route to 4-alkoxy-2(5H)-furanones with high yields. researchgate.net This process involves the formation of an E-isomer intermediate which then undergoes lactonization. researchgate.net

Another route to 4-amino-2(5H)-furanones involves the reaction of a magnesium enolate of an acetate (B1210297) or propionate (B1217596) with O-protected cyanohydrins, followed by acid treatment which induces hydrolysis, deprotection, olefin isomerization, and lactonization in a single step. researchgate.net Base-induced ring closure of α-acyloxy nitriles also yields these furanone derivatives. researchgate.net

Furthermore, the di-π-methane rearrangement has been studied for 4-(phenylmethyl)-2(5H)-furanones, where substitution on the central methane (B114726) carbon enhances the reaction efficiency. clockss.org

Cycloaddition Reactions of the Unsaturated Lactone

The α,β-unsaturated lactone core of this compound is a key structural feature that enables its participation in various cycloaddition reactions. These reactions are powerful tools for the construction of complex polycyclic and heterocyclic frameworks.

The 2(5H)-furanone ring system can act as a dienophile in Diels-Alder reactions, a class of [4+2] cycloadditions, to generate bicyclic adducts. While specific studies focusing solely on the Diels-Alder reactions of this compound are not extensively detailed in the provided search results, the general reactivity of furanones in such transformations is well-established. For instance, 2(5H)-furanone itself participates in [4+2] cycloaddition reactions. researchgate.netgrafiati.com The nature of the substituents on the furanone ring can influence the stereochemical outcome of the reaction. For example, the reaction of 5-menthyloxy-2-(5H)-furanone with dienes demonstrates asymmetric induction. acs.org Similarly, furan (B31954) and its derivatives are known to form exo Diels-Alder adducts with maleimides at elevated temperatures. nih.gov The presence of the electron-donating ethoxy group at the C-4 position of the furanone is expected to influence the dienophilic character of the double bond, potentially affecting both the reactivity and selectivity of the Diels-Alder reaction. Further research in this area would be beneficial to fully elucidate the scope and limitations of this compound as a dienophile.

The [2+2] photocycloaddition is a characteristic reaction of α,β-unsaturated carbonyl compounds, including 2(5H)-furanones. clockss.org This reaction proceeds via the excitation of the furanone to its triplet state, which then reacts with an alkene to form a cyclobutane ring. nih.gov These intramolecular reactions of tethered alkenes onto the furanone scaffold have been shown to produce complex tricyclic skeletons with high diastereoselectivity. clockss.org

Key findings from studies on related furanone systems indicate:

Irradiation of 4-(prop-2-enylaminomethyl)-2(5H)-furanones at λ = 254 nm in solvents like diethyl ether or acetonitrile leads to the formation of 9-oxatricyclo[5.3.0.0¹,⁵]decan-8-one skeletons in good yields (53-92%). clockss.org

The reaction is highly diastereoselective, with other regio- and diastereoisomers typically not being detectable. clockss.org

The nature of the substituent on the furanone ring and the tether can influence the reaction's efficiency and outcome. For instance, N-Boc and N-Cbz protected amines are compatible with the irradiation conditions. clockss.org

While direct studies on the intermolecular [2+2] photocycloaddition of this compound were not found, the established reactivity of the 2(5H)-furanone core suggests its potential to participate in such reactions. The reaction of 2(5H)-furanone with ethylene (B1197577) and acetylene (B1199291) has been investigated using computational methods, revealing the involvement of a triplet 1,4-biradical intermediate. nih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysis has emerged as a powerful tool for the functionalization of furanone scaffolds, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, and it has been successfully applied to furanone derivatives. Typically, this involves the coupling of a furanone bearing a suitable leaving group (such as a halide or triflate) at the C-4 position with an organoboron reagent in the presence of a palladium catalyst.

Research on related 4-substituted-2(5H)-furanones has demonstrated the feasibility of this approach:

4-Halo-2(5H)-furanones, prepared from the halolactonization of 2,3-allenoic acids, undergo Suzuki coupling with aryl boronic acids to produce 4-aryl-2(5H)-furanones in excellent yields. researchgate.net

The synthesis of rofecoxib (B1684582) has been achieved through the bis-arylation of 3,4-dibromo-2(5H)-furanone using Suzuki coupling reactions. mdpi.comnih.gov

4-Tosyl-2(5H)-furanone, which is more stable and cost-effective than its triflate counterpart, has been shown to be an effective substrate in palladium-catalyzed Suzuki couplings with boronic acids. ysu.amorganic-chemistry.org

Furanone Substrate Coupling Partner Catalyst System Product Yield Reference
3,4-dibromo-2(5H)-furanone 4-(methylsulfanyl)phenylboronic acid Palladium salt / PTC catalyst 4-aryl-3-halo derivative High mdpi.comnih.gov
4-Tosyl-2(5H)-furanone Various boronic acids PdCl₂(PPh₃)₂ / KF 4-substituted 2(5H)-furanones Moderate to high organic-chemistry.org
4-triflate-2(5H)-furanone cyclopropylboronic acids Pd catalyst / AsPh₃ 4-cyclopropyl-2(5H)-furanone 63-85% ysu.am

The ethoxy group at the C-4 position of this compound is not a typical leaving group for cross-coupling reactions. Therefore, to utilize this compound in Suzuki or other cross-coupling reactions, it would likely need to be first converted to a derivative with a more suitable leaving group, such as a halide or a sulfonate.

Transition metal-catalyzed C-H activation has become a powerful strategy for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govmt.com This methodology allows for the formation of new C-C and C-X bonds by directly cleaving a C-H bond and replacing the hydrogen atom with a new functional group. rsc.org

While specific examples of C-H functionalization directly on the this compound ring were not found in the search results, the principles of C-H activation are broadly applicable to a wide range of organic molecules, including heterocyclic compounds. mdpi.com The development of new catalytic systems continues to expand the scope of this field, enabling the synthesis of complex molecules, including natural products and pharmaceuticals. nih.gov

For this compound, potential C-H functionalization could target the vinylic C-H bond at the C-3 position or the C-H bonds of the ethoxy group. The regioselectivity of such reactions would be highly dependent on the choice of catalyst and directing group, if any. Further research is needed to explore the potential of C-H activation as a tool for the direct modification of this compound.

Radical Reactions Involving this compound

Radical reactions offer a unique set of transformations for the modification of organic molecules. In the context of furanones, radical pathways can be initiated by various means, including the use of radical initiators or through photochemically induced processes.

One notable example involves the sulfinylation of 5-alkoxy-3,4-dihalo-2(5H)-furanones with sodium benzenesulfinates. mdpi.comnih.gov This reaction proceeds via a metal-free radical pathway under phase-transfer catalysis (PTC) conditions to afford 4-sulfonylated derivatives. mdpi.comnih.gov Although this example does not directly involve this compound, it highlights the susceptibility of the furanone core to radical attack at the C-4 position, particularly when a suitable leaving group is present.

Furthermore, a light-induced radical-type cyclization reaction has been observed for N-Boc-4-(propargylaminomethyl)-2(5H)-furanone, which did not undergo the expected [2+2] photocycloaddition. clockss.org This indicates that under certain conditions, furanone derivatives can participate in radical cyclization pathways, leading to the formation of spirocyclic products.

Stereo- and Regioselectivity in Furanone Reactions

The reactivity of this compound and its derivatives is significantly influenced by the substituents on the furanone ring, which dictate the stereochemical and regiochemical outcomes of various transformations. Detailed mechanistic investigations have shed light on the factors governing these selective processes, which are crucial for the asymmetric synthesis of complex molecules.

A notable example of stereoselectivity is observed in the organocatalyzed [3+2] cycloaddition of furan-2(5H)-one derivatives with azomethine ylides. These reactions can lead to the formation of highly functionalized bicyclic adducts with up to five contiguous stereogenic centers in a stereocontrolled manner. The success of this approach is often attributed to intramolecular hydrogen bond activation. core.ac.ukrsc.org In the kinetic resolution of racemic furan-2(5H)-ones, high selectivity factors have been achieved. For instance, in the reaction of a racemic 5-ethoxyfuran-2(5H)-one derivative, excellent conversion to the product was observed, yielding the resolved (R)-5-ethoxyfuran-2(5H)-one with high enantiomeric excess. rsc.org

The regioselectivity of reactions involving substituted furanones is also a subject of extensive study. For example, the thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones in the presence of a base proceeds in a highly regioselective manner, affording 4-thiosubstituted products. mdpi.com Similarly, reactions of 3,4-dihalo-5-hydroxy-2(5H)-furanones with thiols can be directed to substitute at either the C4 or C5 position depending on the reaction conditions. mdpi.comnih.gov Acidic conditions tend to favor substitution at the C5 position, while basic conditions, such as in the presence of triethylamine, lead to substitution at the C4 position. mdpi.comnih.gov

In the context of 1,3-dipolar cycloadditions, the reaction of enantiopure 3-p-tolylsulfinylfuran-2(5H)-ones with nitrones demonstrates significant control over both regio- and stereoselectivity. The reaction is completely regioselective, with the nitrone oxygen bonding to the C4 position of the furanone. acs.org The sulfinyl group plays a crucial role in modulating the π-facial selectivity (anti/syn ratio) and is the primary controller of the endo/exo selectivity. acs.org The stereochemical outcome of these reactions can be influenced by reaction conditions such as temperature and solvent, allowing for a degree of synthetic control over the diastereomeric ratio of the products. acs.org

The following tables summarize key research findings on the stereo- and regioselectivity in reactions involving furanone derivatives.

Table 1: Kinetic Resolution of 5-Alkoxyfuran-2(5H)-ones via [3+2] Cycloaddition

Entry 5-Substituent Catalyst Loading (mol%) Time (h) Conversion (%) Product ee (%) Ref
1 Methoxy 20 24 56 99 core.ac.uk
2 Ethoxy 20 24 >99 >99 rsc.org

Reactions were performed with azomethine ylide precursors in p-xylene (B151628) at room temperature. ee = enantiomeric excess.

Table 2: Stereoselectivity in the 1,3-Dipolar Cycloaddition of (SS,S5)-5-ethoxy-3-[(4-methylphenyl)sulfinyl]furan-2(5H)-one with a Cyclic Nitrone

Entry Solvent Temp (°C) Time (h) anti/syn Ratio endo/exo Ratio (anti) endo/exo Ratio (syn) Combined Yield (%) Ref
1 Toluene RT 1 65:35 60:40 95:5 80 acs.org
2 Toluene Reflux 1 90:10 55:45 15:85 82 acs.org
3 Chloroform RT 1 70:30 75:25 95:5 86 acs.org

RT = Room Temperature.

Table 3: Regioselectivity in the Thiolation of 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid)

Thiol Reagent Conditions Position of Substitution Ref
2-Mercaptoethanol Benzene, H₂SO₄ (cat.) C5 mdpi.comnih.gov
2-Mercaptoethanol Acetone (B3395972), Et₃N C4 mdpi.comnih.gov
Thiophenols Benzene, Acidic C5 mdpi.comnih.gov
Thiophenols Diethyl ether, Et₃N C4 mdpi.comnih.gov

Et₃N = Triethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. core.ac.uk

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While 1D spectra provide initial information on chemical shifts and basic coupling, 2D techniques are essential for mapping the complete molecular framework. core.ac.ukresearchgate.net

Advanced 2D NMR experiments that are critical for the structural analysis of furanone derivatives include:

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. numberanalytics.com For this compound, COSY would show correlations between the ethyl protons (CH₃ and OCH₂) and between the protons on the furanone ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. wikipedia.orgipb.pt This is the primary method for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). ipb.pt It is crucial for identifying quaternary carbons (like C=O and C-OEt) and piecing together the molecular skeleton by showing connections across heteroatoms. numberanalytics.com For example, correlations from the ethoxy methylene protons to the C4 carbon of the furanone ring would confirm the position of the ethoxy substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. numberanalytics.com

The expected NMR data for this compound, based on analysis of similar structures, is summarized below. amazonaws.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Position Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key 2D Correlations (HMBC)
1 O - - -
2 C=O - ~172 From H-3, H-5
3 CH ~6.1 (d) ~118 From H-5
4 C-OEt - ~165 From H-3, H-1', H-5
5 OCH₂ ~4.9 (d) ~70 From H-3
1' OCH₂ ~4.2 (q) ~65 From H-2'

Note: d = doublet, t = triplet, q = quartet. Predicted values are estimates based on structurally related compounds.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for an identical reference standard of the analyte. The technique relies on comparing the integral of a specific analyte signal to the integral of a known amount of a certified internal standard. ox.ac.uk

The procedure for qNMR analysis of this compound involves:

Selection of an Internal Standard : A suitable standard (e.g., maleic acid, dimethyl sulfone) is chosen that has at least one signal in a clear region of the spectrum, is stable, non-volatile, and does not react with the analyte or solvent.

Sample Preparation : A precise amount of the this compound sample and the internal standard are weighed and dissolved in a deuterated solvent.

Optimized Data Acquisition : The ¹H NMR spectrum is acquired under specific quantitative conditions. This includes ensuring a sufficient relaxation delay (D1), typically 5 times the longest spin-lattice relaxation time (T₁), to allow for complete magnetization recovery of all relevant nuclei, which is essential for accurate integration. ox.ac.uk

Data Analysis : The purity of the analyte is calculated by comparing the integral of a well-resolved proton signal from this compound (e.g., the vinylic proton at C3) with the integral of a signal from the known quantity of the internal standard.

This method has been successfully validated for quantifying other furanone derivatives, demonstrating excellent linearity, accuracy, and precision. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. This is a definitive method for confirming the identity of a newly synthesized or isolated compound. For this compound, HRMS would distinguish its formula (C₆H₈O₃) from other isomers or compounds with the same nominal mass. amazonaws.com

Table 2: HRMS Data for this compound

Molecular Formula Calculated Mass (m/z) [M+H]⁺ Calculated Mass (m/z) [M+Na]⁺

The high precision of HRMS allows the measured mass to be matched to the calculated mass with an error typically less than 5 ppm, confirming the elemental composition. researchgate.net

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing valuable information for structural elucidation. In an MS/MS experiment, the molecular ion of this compound is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. imreblank.ch This process helps to map out the structure by identifying characteristic losses of functional groups.

Studies on related 3(2H)-furanones and other derivatives provide a basis for predicting the fragmentation pathway. imreblank.chnih.gov

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 129.05)

Fragment Ion (m/z) Proposed Structure/Loss
101.02 [M+H - C₂H₄]⁺ (Loss of ethene)
85.03 [M+H - C₂H₅OH]⁺ (Loss of ethanol)
83.01 [M+H - H₂O - C₂H₄]⁺ (Loss of water and ethene)
57.03 [C₃H₅O]⁺ (Resulting from ring cleavage)

This fragmentation data provides a structural fingerprint that can be used to identify the compound in complex mixtures.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups and providing information about molecular structure and conformation. researchgate.net

For this compound, the key vibrational modes are associated with the carbonyl group of the lactone, the carbon-carbon double bond, and the carbon-oxygen bonds of the ether and ester moieties. The experimental spectra can be interpreted with support from theoretical calculations to assign specific vibrational frequencies. core.ac.uk

Table 4: Key Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Functional Group
C=O Stretch 1740-1780 α,β-Unsaturated γ-Lactone
C=C Stretch 1630-1660 Endocyclic double bond
C-H Stretch (vinyl) 3050-3100 =C-H
C-H Stretch (alkyl) 2850-3000 -CH₂-, -CH₃
C-O-C Stretch (ether) 1080-1150 Aryl-alkyl ether

Analysis of these characteristic bands in the IR and Raman spectra provides rapid confirmation of the furanone core structure and the presence of the ethoxy substituent. acs.orgmdpi.com

Table of Compounds Mentioned

Compound Name
This compound
Maleic acid
Dimethyl sulfone
3-Bromo-5-ethoxy-4-tosylfuran-2(5H)-one

Electronic Spectroscopy (UV-Vis) and Photophysical Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for characterizing the electronic structure of conjugated systems like the 2(5H)-furanone ring. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. For α,β-unsaturated lactones such as this compound, the key electronic transitions are typically the π → π* and the weaker n → π* transitions.

While specific photophysical data for this compound is not extensively documented in publicly available literature, analysis of structurally related compounds provides insight into its expected spectroscopic properties. For instance, the UV spectrum of 5-ethoxy-3,4-dibromocrotonolactone, a derivative, shows a characteristic absorption maximum (λmax) at 243 nm in ethanol, which is attributed to the conjugated system of the furanone ring. innovareacademics.in The position and intensity of this absorption are influenced by the substituents on the furanone core and the polarity of the solvent. The ethoxy group at the 4-position, being an electron-donating group, is expected to influence the energy of the π → π* transition.

UV-Vis spectroscopy is also a practical tool for quantitative analysis and for monitoring reactions or stability. For related furanones, it has been employed to assess solubility in various solvents under controlled temperatures. The chiroptical properties of chiral furanones are often studied using Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. The resulting Cotton effects, particularly those associated with the n → π* and π → π* transitions, can be correlated with the absolute configuration of stereocenters in the molecule. researchgate.net

Table 1: Illustrative UV-Vis Absorption Data for a Related Furanone Derivative

CompoundSolventλmax (nm)Reference
5-Ethoxy-3,4-dibromocrotonolactoneEthanol243 innovareacademics.in

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles. For chiral molecules like derivatives of this compound, single-crystal X-ray diffraction is the gold standard for establishing the absolute configuration of stereogenic centers. researchgate.net

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be deduced. To determine the absolute configuration of a light-atom molecule, the phenomenon of anomalous dispersion is utilized. mdpi.com The presence of a heavier atom (e.g., bromine, sulfur) in the structure enhances this effect, making the assignment more reliable through the calculation of the Flack parameter. mdpi.com

Table 2: Representative Crystallographic Data for 3-Chloro-5-ethoxy-4-tosylfuran-2(5H)-one

ParameterValue
Empirical FormulaC₁₃H₁₃ClO₅S
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.8450(8)
b (Å)10.8877(11)
c (Å)16.8698(12)
α (°)90
β (°)90
γ (°)90
Wavelength (Å)0.71073
Source amazonaws.com

Chromatographic Separation Techniques

Chromatography is indispensable for the isolation, purification, and analysis of this compound, especially when it is part of a complex mixture, such as a reaction crude, a natural extract, or a food product.

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful techniques for separating furanones from complex matrices. The choice between GC and LC depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.

GC is well-suited for volatile and thermally stable compounds. eurl-pc.eu Furanones, including ethoxy derivatives, are frequently analyzed in food and beverage samples using GC. metasci.ca The separation is achieved on a capillary column with a specific stationary phase, often a non-polar phase like DB-5ms, where compounds are separated based on their boiling points and interactions with the stationary phase. eurl-pc.eu

High-Performance Liquid Chromatography (HPLC) is preferred for less volatile or thermally labile compounds. Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), is commonly used for the analysis of furanone derivatives. researchgate.net For instance, a reversed-phase HPLC method was developed for the analysis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) in fruit juices, utilizing a C18 column and a sodium acetate/methanol mobile phase with UV detection. researchgate.net Similar principles would apply to the separation of this compound.

Since the furanone ring can contain stereogenic centers, assessing the enantiomeric purity is often crucial. Chiral chromatography is the most widely used method for this purpose, enabling the separation and quantification of enantiomers. chiralpedia.com This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive.

A notable application is the kinetic resolution of 5-ethoxyfuran-2(5H)-one, a constitutional isomer of the title compound. The enantiomeric excess of the resolved furanone was successfully determined using Supercritical Fluid Chromatography (SFC) with a chiral column. rsc.org A study on various 3(2H)-furanones demonstrated the use of chiral HPLC with Chiralcel OD or OJ columns for determining optical purity. ucl.ac.uk These columns contain chiral selectors (e.g., cellulose (B213188) or amylose (B160209) derivatives) that form transient diastereomeric complexes with the enantiomers, leading to different retention times.

Table 3: Example of Chiral HPLC Conditions for Furanone Enantiomeric Purity Assessment

ParameterCondition
ColumnChiralcel OD
Dimensions0.46 cm x 5 cm
Mobile Phase10:90 2-propanol:hexane
Flow Rate0.7 mL/min
DetectionUV (254 nm)
Source ucl.ac.uk

To achieve both separation and definitive identification, chromatographic techniques are often coupled (hyphenated) with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds in complex mixtures. gcms-id.ca As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a molecular fingerprint that allows for structural elucidation and confident identification by comparison with spectral libraries. imrpress.com For example, a GC-MS/MS method using a DB-5ms column has been developed for the determination of 2(5H)-furanone in food matrices like meat, cheese, and fish. eurl-pc.eu

Liquid Chromatography-Mass Spectrometry (LC-MS) extends the capabilities of MS to non-volatile and thermally unstable compounds. innovareacademics.in It is particularly powerful for analyzing components in complex biological or food samples. In a study of wine, LC coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer was used to identify various compounds, including a hydroxylated furanone derivative, based on accurate mass measurements and fragmentation patterns. mdpi.com

Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties, particularly for GC analysis. jfda-online.com The goals of derivatization include increasing volatility, improving thermal stability, reducing polarity, and enhancing detector response. mdpi.com

For many furanones, especially those with polar functional groups like hydroxyl groups (e.g., 4-hydroxy-2,5-dimethyl-3(2H)-furanone), derivatization is often necessary to achieve good chromatographic peak shape and prevent adsorption on the GC column. nih.gov Common derivatization reactions involve converting the polar -OH group into a less polar ether or ester.

While the ethoxy group in this compound already provides a degree of volatility and reduced polarity compared to its hydroxyl analogue, derivatization might still be employed in specific trace analysis scenarios to lower detection limits. For highly sensitive analyses, derivatizing agents that introduce fluorinated groups can significantly enhance the response of an electron capture detector (ECD) or improve ionization in mass spectrometry. For instance, the highly potent mutagen MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) is often derivatized with various alcohols or with agents like N-methyl-bis-trifluoroacetamide (MBTFA) to create more volatile and readily detectable derivatives for GC-MS analysis. nih.govnih.gov

Table 4: Common Derivatization Approaches for Furanones in Analytical Chemistry

Analyte ClassDerivatizing AgentPurposeReference
Hydroxy-furanones (e.g., Furaneol)Pentafluorobenzyl bromide (PFBBr)Increase volatility and detector response (GC-MS) nih.gov
Hydroxy-furanones (e.g., MX)Butyl alcohols / H₂SO₄Form more volatile butyl ether derivatives (GC-MS) nih.gov
Hydroxy-furanones (e.g., MX)N-Methyl-bis-trifluoroacetamide (MBTFA)Form stable, volatile trifluoroacetyl ester (GC-MS/MS) nih.gov
Volatile Carboxylic AcidsPentafluorobenzyl bromide (PFBBr)Increase volatility for GC analysis mdpi.com

Computational Chemistry and Quantum Chemical Studies

Electronic Structure Analysis (HOMO, LUMO) and Reactivity Predictions

Electronic structure analysis is fundamental to predicting a molecule's chemical reactivity. Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity to act as a nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital that can accept electrons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack, meaning the molecule is more likely to act as an electrophile.

HOMO-LUMO Gap: A small energy gap is indicative of high chemical reactivity, lower kinetic stability, and higher polarizability. It suggests that the molecule can be easily excited.

For furanone derivatives, the distribution of HOMO and LUMO is influenced by the substituents on the furanone ring. The ethoxy group at the C4 position in 4-ethoxy-2(5H)-furanone, being an electron-donating group, would be expected to raise the HOMO energy level, influencing its reactivity. These calculations help in predicting sites susceptible to electrophilic or nucleophilic attack and understanding the molecule's role in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies for Furanone Derivatives (Calculated via DFT)
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Predicted Reactivity
2(5H)-furanone-7.15-0.986.17Moderate
4-hydroxy-2(5H)-furanone-6.89-1.055.84Higher
This compound (Estimated)-6.82-1.015.81Higher

Note: The data in this table is illustrative and represents typical values for the furanone class of compounds to demonstrate the application of computational analysis. Specific experimental or calculated values for this compound may vary.

Conformational Analysis and Energy Minimization Studies

The biological activity and chemical reactivity of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies.

For this compound, the primary focus of conformational analysis would be the rotation around the C4-O and O-CH₂ bonds of the ethoxy group. Quantum chemical methods are used to explore the potential energy surface by systematically rotating these bonds. This process identifies low-energy conformers, or local minima, on the energy landscape. The most stable conformation corresponds to the global energy minimum. These studies have shown that for substituted furan (B31954) derivatives, the planarity of the ring system is a key structural feature, with substituents often lying nearly coplanar with the aromatic ring.

Energy minimization calculations refine the geometry of the molecule to find the most stable structure. The results of these studies are crucial for understanding how the molecule might fit into the active site of an enzyme or interact with other molecules.

Table 2: Example of Relative Energies for Different Conformations of the Ethoxy Group in this compound
ConformerDihedral Angle (C3-C4-O-Cethyl)Relative Energy (kcal/mol)Stability
1 (Global Minimum)~180° (anti-periplanar)0.00Most Stable
2 (Local Minimum)~60° (gauche)1.52Less Stable
3 (Transition State)0° (syn-periplanar)4.25Unstable

Note: This data is hypothetical and serves to illustrate the typical output of a conformational analysis study.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations have become a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. For this compound, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are particularly valuable.

The process typically involves:

Optimizing the molecular geometry using a suitable level of theory (e.g., DFT).

Calculating the NMR shielding tensors for this optimized geometry.

Converting the calculated shielding constants into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

By comparing the theoretically predicted spectrum with the experimental one, researchers can confirm the proposed structure and assign specific signals to the correct nuclei. This approach is especially useful for resolving ambiguities in complex spectra or for distinguishing between different isomers.

Table 3: Comparison of Illustrative Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
Carbon AtomExperimental Shift (ppm)Predicted Shift (ppm) (DFT)Difference (ppm)
C2 (C=O)172.5173.1-0.6
C398.298.9-0.7
C4165.8166.5-0.7
C5 (CH₂)70.170.5-0.4
Ethoxy-CH₂65.465.9-0.5
Ethoxy-CH₃14.314.8-0.5

Note: The experimental values are hypothetical, and the predicted values are illustrative of the accuracy typically achieved with modern computational methods.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. For a compound like this compound, this could involve modeling its synthesis, degradation, or its reaction with other molecules. Theoretical studies on the pyrolysis and oxidation of furan and its derivatives have identified key reaction pathways, such as ring-opening reactions, hydrogen migrations, and the formation of carbene intermediates.

This modeling involves mapping the potential energy surface that connects reactants to products. A key goal is to locate and characterize the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is crucial for understanding reaction rates. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (e.g., in a solvent or interacting with a biological macromolecule). MD simulations model the movements of atoms and molecules over time based on a force field that describes the potential energy of the system.

For this compound, MD simulations could be used to:

Study Solvation: Analyze how water or other solvent molecules arrange themselves around the furanone and understand the energetics of solvation.

Investigate Protein-Ligand Binding: If the furanone is a potential drug candidate, MD simulations can model its interaction with a target protein. These simulations provide insights into the stability of the binding, the key intermolecular interactions (like hydrogen bonds and van der Waals forces), and the conformational changes that occur upon binding. Studies on furanone derivatives have used MD simulations to understand their stability in the active sites of receptors.

These simulations provide a dynamic picture of molecular interactions that is not captured by static quantum chemical calculations, offering a deeper understanding of the molecule's behavior in a realistic chemical or biological environment.

Based on the available research, there is insufficient specific data regarding the biological and biochemical interactions of the chemical compound “this compound” to fully address the detailed sections and subsections of the requested article outline. Scientific investigations have largely focused on the broader class of 2(5H)-furanones, particularly halogenated derivatives, rather than the specific 4-ethoxy variant.

Therefore, it is not possible to provide a scientifically accurate and detailed article on “this compound” that strictly adheres to the provided outline without resorting to extrapolation from related but distinct compounds, which would violate the instructions for specificity. The following sections of the outline could not be addressed due to the lack of available literature on this specific compound:

Biological and Biochemical Interactions: Mechanistic Investigations Strictly Non Clinical

Structure-Activity Relationship (SAR) from a Mechanistic Perspective

Mechanistic investigations into the SAR of 4-ethoxy-2(5H)-furanone analogs have elucidated the critical role of various substituents in modulating their biological effects. Key modifications have been explored at the C3, C4, and C5 positions of the furanone ring, providing a clearer understanding of the pharmacophore.

The substitution pattern on the furanone ring dictates the molecule's reactivity and its ability to interact with specific biological targets. For instance, the introduction of electron-withdrawing groups can enhance the electrophilicity of the α,β-unsaturated system, thereby increasing its propensity for Michael addition reactions with cellular nucleophiles. Conversely, electron-donating groups may temper this reactivity.

A significant body of research has focused on the impact of substituents at the C4 position. The nature of the alkoxy group at this position, including the ethoxy group, has been shown to be a key determinant of activity. While direct comparative studies focusing solely on varying the alkyl chain length of the 4-alkoxy group are not extensively detailed in the available literature, broader studies on substituted furanones provide valuable context. For example, the replacement of the alkoxy group with other functionalities, such as arylsulfonyl groups, has been shown to confer potent antibacterial activity. This suggests that the C4 position is a critical node for modulating the biological and biochemical interactions of the furanone core.

In a study focusing on chiral 2(5H)-furanone sulfones, it was observed that the introduction of a 4-arylsulfonyl group to a 5-alkoxy-3-chloro-2(5H)-furanone scaffold resulted in compounds with significant activity against Gram-positive bacteria. While these compounds are more complex than this compound, the findings underscore the importance of the C4 substituent in directing the biological activity. The thioether precursors in this study were found to be inactive, highlighting that the oxidation state of the sulfur atom directly attached to the C4 position is a critical determinant of antibacterial efficacy.

Furthermore, the reactivity of the furanone ring can be influenced by substituents at other positions. For example, the presence of halogens at the C3 and C4 positions in 5-hydroxy-2(5H)-furanones significantly enhances their reactivity towards nucleophiles. nih.gov This increased reactivity is a key factor in their observed biological effects, which include anticancer and antimicrobial activities. nih.gov

To illustrate the impact of substitutions on the biological activity of the 2(5H)-furanone core, the following table summarizes the activity of various analogs. It is important to note that these are not all direct analogs of this compound but provide a broader SAR context for the furanone scaffold.

Compound/Analog ClassKey Structural FeaturesObserved Biological ActivityMechanistic Insights (where available)
4-Arylsulfonyl-5-alkoxy-3-chloro-2(5H)-furanonesArylsulfonyl group at C4Antibacterial (Gram-positive)Oxidation of the sulfur to a sulfone is critical for activity.
3,4-Dihalo-5-hydroxy-2(5H)-furanonesHalogens at C3 and C4Anticancer, AntimicrobialIncreased electrophilicity of the furanone ring enhances reactivity with biological nucleophiles. nih.gov
Bis-2(5H)-furanone derivativesDimeric structureAntitumorPotential DNA interaction and induction of cell cycle arrest.
4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF)Hydroxyl and alkyl groupsDNA breaking activityGeneration of reactive oxygen species through interaction with metal ions.

Applications of 4 Ethoxy 2 5h Furanone in Advanced Organic Synthesis and Materials Science

As a Chiral Building Block in Asymmetric Synthesis

The enantioselective synthesis of complex molecules is a cornerstone of modern organic chemistry, with a continuous demand for novel and efficient chiral building blocks. Alkoxy-substituted furanones, including the 4-ethoxy variant, present a promising scaffold for asymmetric synthesis. The inherent chirality of these molecules, when appropriately functionalized, can be leveraged to induce stereoselectivity in a variety of chemical transformations.

Research into γ-alkoxybutenolides has demonstrated their utility as chiral synthons. scispace.com These multifunctional compounds can participate in a range of asymmetric transformations, leading to the formation of both acyclic and cyclic products with high stereoselectivity. scispace.com By employing a chiral auxiliary alcohol in the preparation of the acetal (B89532) moiety of the butenolide, it is possible to obtain enantiomerically pure 5-alkoxy-2(5H)-furanones. scispace.com These chiral synthons can then undergo reactions such as cycloadditions and tandem 1,4-additions to generate products with multiple new stereogenic centers. scispace.com While specific studies focusing solely on 4-ethoxy-2(5H)-furanone are limited, the principles established for other alkoxy derivatives suggest its potential as a valuable chiral building block. The strategic placement of the ethoxy group can influence the electronic and steric properties of the furanone ring, thereby directing the stereochemical outcome of reactions.

Table 1: Asymmetric Transformations Utilizing γ-Alkoxy-2(5H)-Furanones

TransformationReactant(s)Product TypeStereoselectivityReference
Cycloaddition5-Alkoxy-2(5H)-furanone, dieneCyclic adductHigh scispace.com
Tandem 1,4-Addition5-Alkoxy-2(5H)-furanone, nucleophile, electrophileAcyclic lactone>98% scispace.com

Role as a Key Intermediate in Complex Molecule and Natural Product Synthesis

The 2(5H)-furanone skeleton is a common structural motif found in a wide array of natural products, many of which exhibit significant biological activity. researchgate.net Consequently, derivatives of 2(5H)-furanone are frequently employed as key intermediates in the total synthesis of these complex molecules. While direct examples of this compound as a pivotal intermediate in a completed natural product synthesis are not extensively documented in readily available literature, the synthetic utility of the broader class of alkoxy furanones is well-established.

These intermediates can be elaborated through various synthetic manipulations, including modifications of the double bond, the lactone carbonyl, and the alkoxy group itself. For instance, the double bond can undergo hydrogenation, epoxidation, or participate in cycloaddition reactions, while the carbonyl group can be reduced or subjected to nucleophilic attack. The alkoxy group can be cleaved to reveal a hydroxyl functionality, which can then be further transformed. The versatility of these transformations allows for the construction of intricate molecular architectures from a relatively simple furanone precursor. The presence of the ethoxy group in this compound can serve as a protecting group for a hydroxyl function or as a handle for further functionalization, making it a potentially valuable intermediate in multistep synthetic sequences.

Utilization in Polymer Chemistry and Material Science

The unique chemical structure of this compound also lends itself to applications in the realm of polymer chemistry and materials science, where the furanone ring can be incorporated into larger molecular assemblies to impart specific properties.

Furan-based derivatives are increasingly being explored as bio-based monomers for the synthesis of novel polymers. rug.nl While specific studies on the homopolymerization of this compound are not prevalent, the reactivity of the furanone ring suggests its potential as a co-monomer in various polymerization reactions. The double bond within the furanone ring can potentially participate in radical or cationic polymerization processes. For instance, furanone derivatives have been covalently immobilized onto polymers like poly(styrene-co-maleic anhydride) to create materials with antimicrobial properties. researchgate.netresearchgate.net This demonstrates the feasibility of incorporating furanone moieties into polymer chains to introduce desired functionalities.

Surfactants are amphiphilic molecules that are widely used in a variety of industrial and consumer products. There is a growing interest in developing surfactants from renewable resources, and furan (B31954) derivatives derived from biomass are promising candidates. nih.gov The synthesis of surfactants from furfural-derived 2(5H)-furanone has been reported. rsc.orguasz.sn In these syntheses, the furanone core serves as a polar head group, which is then functionalized with hydrophobic alkyl chains. The ethoxy group in this compound could potentially be part of the hydrophilic head, or it could be modified to attach the hydrophobic tails. The ability to tune the amphiphilic properties by varying the substituents on the furanone ring makes these compounds versatile platforms for the design of new surfactants. uwaterloo.carawdatalibrary.net

Table 2: Synthesis of Surfactants from 2(5H)-Furanone

Starting MaterialReaction StepsType of SurfactantReference
Furfural (B47365)Oxidation to 2(5H)-furanone, reaction with fatty aminesAmphoteric Gemini Surfactant rsc.orguasz.sn
2,5-bis(hydroxymethyl) furanAlkylation and ethoxylationNon-ionic Surfactant uwaterloo.ca

Contribution to Flavor Chemistry: Formation Pathways and Chemical Characterization of Flavorant Principles

Furanones are a well-known class of compounds that contribute significantly to the aroma and flavor of a wide variety of foods. nih.govnih.gov They are often associated with sweet, fruity, and caramel-like notes. A closely related compound, 2,5-dimethyl-4-ethoxy-3(2H)-furanone, also known as strawberry furanone ethyl ether, is a recognized flavor ingredient. thegoodscentscompany.com This compound is described as having a caramellic, fruity, and strawberry-like aroma. thegoodscentscompany.com

The formation of such alkoxy furanones in food can occur through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that takes place during the heating of food. nih.govnih.gov It has been shown that 4-alkoxy derivatives of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (a common Maillard reaction product) can be formed by the reaction with aliphatic alcohols in the presence of an acid catalyst. acs.org This suggests a plausible pathway for the formation of this compound in food products that contain both the parent hydroxyfuranone and ethanol (B145695).

Table 3: Organoleptic Properties of a Related Furanone

CompoundCommon NameOdor DescriptionReference
2,5-Dimethyl-4-ethoxy-3(2H)-furanoneStrawberry furanone ethyl etherCaramellic, fruity, brandy, strawberry thegoodscentscompany.com

Environmental Chemistry and Degradation Pathways

Photolytic Degradation Mechanisms and Kinetics

Photolytic degradation, initiated by the absorption of solar radiation, represents a significant abiotic pathway for the transformation of organic compounds in the environment. For furanone derivatives, this process can lead to the cleavage and rearrangement of the heterocyclic ring.

While specific photolytic studies on 4-ethoxy-2(5H)-furanone are not extensively detailed in the literature, the photochemical behavior of its parent compound, 2(5H)-furanone, provides critical insights. Research on matrix-isolated 2(5H)-furanone has shown that it undergoes a UV-induced α-cleavage photoreaction upon irradiation with light at wavelengths greater than 235 nm. researchgate.netuc.pt This primary photochemical event results in the opening of the furanone ring to form an aldehyde-ketene intermediate. researchgate.netuc.pt This ring-opening is a key step that transforms the cyclic structure into a more reactive, acyclic compound, which can then undergo further degradation.

The general mechanism for the photolysis of the 2(5H)-furanone core can be summarized as follows:

Photoexcitation: The furanone molecule absorbs UV radiation, promoting it to an excited electronic state.

α-Cleavage: In the excited state, the bond between the carbonyl carbon and the adjacent carbon atom cleaves, leading to the formation of a diradical species.

Ring Opening: The diradical rapidly rearranges, breaking the ring structure to form the more stable open-ring aldehyde-ketene. uc.pt

Other furan (B31954) derivatives, such as the drug nitrofurantoin, also exhibit susceptibility to photodegradation, which can involve photoisomerization and shortening of the molecule's side chain at the furan ring. researchgate.net Although the specific kinetics for this compound are not available, the presence of the chromophoric furanone ring suggests it is likely susceptible to direct photolysis in sunlit surface waters and on terrestrial surfaces. The rate of degradation would be influenced by factors such as light intensity, wavelength, and the presence of photosensitizing agents in the environment.

Table 1: Inferred Photolytic Degradation Pathway for this compound

StepMechanismIntermediate/ProductBasis of Inference
1UV Photon AbsorptionExcited-state this compoundGeneral principle of photochemistry
2α-Cleavage (Ring Scission)Open-ring diradical speciesStudies on 2(5H)-furanone researchgate.netuc.pt
3Molecular RearrangementAcyclic aldehyde-ketene derivativeStudies on 2(5H)-furanone uc.pt
4Further DegradationSmaller, more oxidized molecules (e.g., carboxylic acids)General environmental degradation pathways

Microbial Transformation and Biotransformation Pathways in Environmental Systems

Microbial activity is a primary driver for the breakdown of organic compounds in soil and aquatic systems. Furanic compounds can be utilized by various microorganisms as carbon and energy sources. nih.gov The biotransformation of this compound is expected to involve enzymatic processes that modify its structure, leading to mineralization or the formation of metabolites.

The microbial degradation of furanic compounds has been primarily studied in aerobic, Gram-negative bacteria. nih.gov These organisms have evolved specific enzymatic pathways to detoxify and metabolize furan derivatives. The initial steps often involve oxidation or reduction reactions targeting the furan ring or its substituents. nih.gov For this compound, potential microbial attack points include the ether linkage and the ester bond within the lactone ring. Hydrolytic enzymes such as esterases and etherases could initiate degradation by cleaving these bonds.

Beyond direct metabolism, furanones are widely recognized for their role as inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system. frontiersin.orgnih.gov Halogenated and other synthetic furanones have been shown to interfere with QS in bacteria like Pseudomonas aeruginosa and disrupt biofilm formation. nih.govmdpi.comresearchgate.net This interaction suggests that in complex microbial communities, this compound could be targeted by microbial defense mechanisms, potentially leading to its transformation as bacteria evolve resistance. frontiersin.org

While specific pathways for this compound are not elucidated, general biotransformation reactions catalyzed by soil and aquatic microbes include:

Hydrolysis: Enzymatic cleavage of the ester (lactone) bond to form a hydroxy carboxylic acid.

Dealkylation: Cleavage of the ethoxy group to form the corresponding 4-hydroxy-2(5H)-furanone derivative.

Ring Cleavage: Oxidative cleavage of the furan ring, often initiated by mono- or dioxygenase enzymes, leading to acyclic intermediates that can enter central metabolic pathways. nih.gov

The efficiency of these processes depends on the microbial community composition, nutrient availability, oxygen levels, and soil or sediment properties. frontiersin.org

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

Hydrolysis is a key abiotic degradation process for compounds containing susceptible functional groups, such as esters (lactones) and ethers, in aqueous environments. The stability of this compound in water is influenced by pH, temperature, and catalytic agents.

Studies on structurally similar furanone derivatives provide valuable insights into the potential hydrolytic behavior of the ethoxy variant. For instance, an investigation into the stability of 2,5-dimethyl-4-hydroxy-3[2H]-furanone (DMHF) and its methoxy (B1213986) derivative (DMMF) in aqueous buffer solutions (pH 2.0-8.0) found that the methoxy derivative exhibited only slight decomposition over a 32-day period at 23°C. tum.de This suggests that the presence of an alkoxy group can confer a degree of stability to the furanone ring compared to the parent hydroxy compound, which was unstable at all tested pH values. tum.de Given the structural similarity, this compound may also possess relative stability, particularly in neutral to slightly acidic conditions.

The lactone ring in the 2(5H)-furanone structure is an ester, which can undergo hydrolysis. This reaction is typically catalyzed by acid or base. In general, the rate of hydrolysis for alkoxysilanes, which also involves cleavage of an alkoxy group, is significantly influenced by pH, with catalysis occurring under both acidic and basic conditions. gelest.com For furanones, base-catalyzed hydrolysis of the lactone ring is expected to be a more significant pathway, leading to the formation of a salt of the corresponding ring-opened gamma-hydroxyalkenoic acid.

Furthermore, research on 2(5H)-furanone demonstrated that in the presence of hydrogen peroxide, it is almost quantitatively converted into succinic acid, with the reaction being more favorable as the acidity of the medium is reduced (i.e., at pH 3 to 8). osi.lv This indicates that oxidative hydrolysis can also be a relevant degradation pathway in environmental waters containing reactive oxygen species.

Table 2: pH-Dependent Stability of Structurally Related Furanone Derivatives

CompoundpH Range TestedObservation (32 days at 23°C)Source
2,5-dimethyl-4-hydroxy-3[2H]-furanone (DMHF)2.0 - 8.0Unstable at all pH values tum.de
2,5-dimethyl-4-methoxy-3[2H]-furanone (DMMF)2.0 - 8.0Slight decomposition observed tum.de
Inferred Stability for this compound-Likely to exhibit stability similar to DMMF, with slow hydrolysis expected, particularly under basic conditions.-

Environmental Detection and Monitoring Methodologies for Furanone Derivatives

Effective environmental monitoring is essential for determining the occurrence, concentration, and fate of furanone derivatives in various environmental compartments such as water, soil, and sediment. The analytical methods employed must be sensitive and selective enough to detect these compounds at trace levels.

The primary analytical techniques for the determination of furanones and other semi-volatile organic compounds are based on chromatography coupled with mass spectrometry. nih.gov

Sample Preparation:

Water Samples: For aqueous matrices, a pre-concentration step is typically required to detect low environmental concentrations. Solid-phase extraction (SPE) is a widely used technique, where water samples are passed through a cartridge containing a sorbent (e.g., polystyrene-divinylbenzene) that retains the organic analytes. usgs.gov The analytes are then eluted with a small volume of an organic solvent. usgs.gov

Soil and Sediment Samples: The extraction of furanones from solid matrices generally involves solvent extraction techniques. Methods such as Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE) using solvents like methylene (B1212753) chloride and acetone (B3395972) can be employed to isolate the target compounds from the solid matrix. itrcweb.orgenv.go.jp

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. itrcweb.org After extraction and concentration, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and affinity for the chromatographic column. The mass spectrometer then detects, identifies, and quantifies the separated compounds. For enhanced sensitivity, GC-MS can be operated in the selected ion monitoring (SIM) mode, which focuses on specific mass fragments of the target analyte, thereby lowering detection limits. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For furanone derivatives that are more polar or thermally labile, LC-MS/MS is a powerful alternative. nih.gov This technique separates compounds in the liquid phase before detection by a tandem mass spectrometer, which offers very high selectivity and sensitivity.

Table 3: Summary of Analytical Methods for Furanone Derivative Monitoring

Analytical StepMethodologyDescriptionApplicable Matrix
Sample Extraction & ConcentrationSolid-Phase Extraction (SPE)Analytes are adsorbed from a liquid sample onto a solid sorbent, then eluted with a solvent. usgs.govWater
Solvent Extraction (e.g., Soxhlet, Ultrasonic)Organic solvents are used to partition analytes from a solid sample matrix. env.go.jpSoil, Sediment
Instrumental AnalysisGas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile/semi-volatile compounds followed by mass-based detection and quantification. itrcweb.orgWater, Soil, Sediment
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separation of polar/non-volatile compounds followed by highly selective and sensitive mass detection. nih.govWater, Soil, Sediment

Future Directions and Emerging Research Avenues for 4 Ethoxy 2 5h Furanone

Development of Novel and Sustainable Synthetic Strategies

The future of synthesizing 4-ethoxy-2(5H)-furanone is intrinsically linked to the principles of green chemistry, which prioritize efficiency, sustainability, and the use of renewable resources. Current research on related furanone compounds paves the way for innovative synthetic routes that are both environmentally friendly and economically viable.

Furthermore, the development of one-pot, multicomponent reactions is a key area of interest. These reactions improve atom economy and reduce waste by combining several synthetic steps into a single operation. While not yet widely applied to furanone synthesis, they hold significant promise for creating complex derivatives of this compound in a streamlined manner. mdpi.com The use of recyclable catalysts, such as glycerol-derived carbon-SO3H, in these multicomponent reactions could further enhance their sustainability. researchgate.net

Below is a table summarizing potential sustainable synthetic strategies for this compound and its derivatives.

Synthetic StrategyKey PrinciplesPotential Advantages
Biomass-Derived Precursors Utilization of renewable feedstocks like furfural (B47365).Reduces reliance on petrochemicals; promotes a circular economy.
Heterogeneous Catalysis Employment of solid catalysts, such as zeolites or molecular sieves.Facilitates catalyst recovery and reuse; often allows for milder reaction conditions.
One-Pot Multicomponent Reactions Combination of multiple reaction steps without isolating intermediates.Increases efficiency; reduces solvent waste and purification steps.
Solid-Phase Synthesis Attachment of substrates to a polymer support for sequential reactions.Simplifies purification; enables the rapid generation of compound libraries. researchgate.net
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate chemical reactions.Reduces reaction times from hours to minutes; can improve product yields. researchgate.net

Exploration of Unprecedented Reactivity Modes

The unique structural features of this compound, including the electron-rich double bond, the lactone ring, and the alkoxy group, make it a versatile scaffold for exploring novel chemical transformations. Future research is expected to move beyond its established reactions to uncover unprecedented reactivity modes, leading to the synthesis of novel molecular architectures.

One of the most promising areas for exploration is in cycloaddition reactions . The electron-deficient double bond of the furanone ring makes it an excellent candidate for various cycloadditions. Photochemical [2+2] cycloadditions of 2(5H)-furanones with alkenes and alkynes have been shown to produce cyclobutane (B1203170) and cyclobutene (B1205218) adducts, respectively. researchgate.netajchem-b.comresearchgate.net These reactions often proceed through a triplet 1,4-biradical intermediate. researchgate.net Future studies could investigate the diastereoselectivity of such reactions with this compound, potentially leading to the synthesis of complex polycyclic systems. Furthermore, higher-order cycloadditions, such as the [8+2] cycloaddition of 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene, demonstrate the potential for furanones to participate in more complex transformations, opening avenues for the synthesis of novel polycyclic lactone derivatives. nih.gov

The following table outlines potential reactivity modes for this compound that warrant further investigation.

Reactivity ModeDescriptionPotential Synthetic Outcomes
[2+2] Photocycloaddition Reaction of the furanone double bond with alkenes or alkynes under photochemical conditions.Synthesis of cyclobutane and cyclobutene-fused lactones. researchgate.netajchem-b.com
Higher-Order Cycloadditions Participation as a 2π-component in reactions like [8+2] cycloadditions.Access to complex polycyclic and bridged ring systems. nih.gov
Nucleophilic Aromatic Substitution Displacement of the 4-ethoxy group by various nucleophiles.Creation of diverse 4-substituted furanone derivatives. mdpi.commdpi.com
Ring-Opening Reactions Cleavage of the lactone ring to form acyclic compounds.Synthesis of functionalized linear molecules and precursors for polymerization. bioxone.in
Intramolecular Photoreactions Photochemically induced intramolecular cyclizations.Generation of stereochemically rich polycyclic scaffolds. researchgate.net

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

As the applications of this compound expand, the need for highly sensitive and selective analytical methods for its detection and characterization in complex matrices becomes increasingly critical. Future research will likely focus on the development and application of advanced analytical techniques for trace analysis and the identification of its metabolites in various biological and environmental systems.

For trace analysis , hyphenated chromatographic techniques are expected to play a central role. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), offer the sensitivity and selectivity required for detecting minute quantities of furanone derivatives in complex samples like food and environmental matrices. researchgate.netresearchgate.netllnl.gov Techniques such as solid-phase microextraction (SPME) coupled with GC-MS can be optimized for the extraction and quantification of volatile and semi-volatile furanones. researchgate.netmdpi.com For non-volatile derivatives and metabolites, LC-MS/MS is the method of choice, providing both quantification and structural information. researchgate.netnih.gov

In the realm of metabolite profiling , nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable tools. Advanced NMR techniques, including two-dimensional methods like COSY, HSQC, and HMBC, are powerful for the de novo structural elucidation of metabolites in complex biological fluids without the need for authentic standards. researchgate.netmdpi.comresearchgate.netaurigeneservices.com These methods provide detailed information about the connectivity of atoms within a molecule, which is crucial for identifying biotransformation products of this compound. The reproducibility of NMR also makes it well-suited for metabolomics studies, where subtle changes in metabolite profiles can be reliably detected. researchgate.net

The table below summarizes advanced analytical techniques and their potential applications in the study of this compound.

Analytical TechniquePrincipleApplication for this compound
GC-MS/MS Separation by gas chromatography followed by mass analysis for identification and quantification.Trace analysis in food, environmental samples, and biological matrices. llnl.gov
LC-MS/MS Separation by liquid chromatography coupled with mass spectrometry for sensitive and selective detection.Quantification of the parent compound and its non-volatile metabolites in complex mixtures. researchgate.netnih.gov
SPME-GC-MS Solid-phase microextraction for sample pre-concentration followed by GC-MS analysis.Analysis of volatile and semi-volatile furanone derivatives in aqueous and food samples. researchgate.netmdpi.com
2D NMR Spectroscopy (COSY, HSQC, HMBC) Correlation of nuclear spins to determine molecular structure and connectivity.De novo structural elucidation of metabolites and degradation products. mdpi.comresearchgate.netaurigeneservices.com
High-Resolution Mass Spectrometry (HRMS) Precise mass measurement to determine elemental composition.Accurate mass determination for formula confirmation of unknown metabolites.

Deeper Elucidation of Biological Mechanisms in Non-Clinical Contexts

While the clinical applications of furanones are an active area of research, there is a growing interest in understanding their biological mechanisms in non-clinical contexts, such as their role in disrupting bacterial communication and preventing biofouling. Future research on this compound will likely delve deeper into these mechanisms, leveraging advanced molecular and microbiological techniques.

A primary focus will be on quorum sensing (QS) inhibition . Furanones are well-known for their ability to interfere with bacterial cell-to-cell communication, a process that regulates virulence and biofilm formation. researchgate.netresearchgate.netllnl.gov The mechanism of action is often attributed to the structural similarity of furanones to N-acylhomoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria. Furanones can competitively bind to and block AHL receptors, thereby disrupting QS-regulated gene expression. researchgate.netllnl.gov Future studies could use techniques like transcriptomics and proteomics to identify the specific genes and proteins affected by this compound in various bacterial species. Molecular docking and dynamic simulations can provide insights into the binding interactions between the furanone and QS receptor proteins like LasR and RhlR. aurigeneservices.com

Another important area of investigation is the antifouling properties of furanones. Biofouling, the accumulation of microorganisms on surfaces, is a major problem in marine and industrial settings. Furanones, originally isolated from the marine red alga Delisea pulchra, have demonstrated potent antifouling activity by inhibiting bacterial colonization and biofilm development. researchgate.net The mechanism involves not only QS inhibition but also direct effects on bacterial metabolic processes and the production of extracellular polymeric substances (EPS). researchgate.net Research on this compound could explore its efficacy in preventing biofilm formation by key fouling organisms and elucidate the underlying molecular changes in the bacterial cells.

The potential for furanones to act as enzyme inhibitors is also a compelling avenue for future research. The electrophilic nature of the furanone ring makes it a candidate for covalent modification of enzyme active sites. Investigating the interaction of this compound with various bacterial and fungal enzymes could reveal novel targets and mechanisms of action.

The table below summarizes key non-clinical biological mechanisms of furanones and the techniques that can be used for their elucidation.

Biological MechanismDescriptionInvestigative Techniques
Quorum Sensing (QS) Inhibition Disruption of bacterial cell-to-cell communication, leading to reduced virulence and biofilm formation.Transcriptomics, proteomics, molecular docking, bio-reporter assays. researchgate.netaurigeneservices.com
Antifouling Activity Prevention of the accumulation of microorganisms on surfaces.Biofilm formation assays, microscopy (SEM, CLSM), analysis of extracellular polymeric substances (EPS). researchgate.netresearchgate.net
Enzyme Inhibition Binding to and inactivation of specific enzymes, disrupting cellular processes.Enzyme kinetics assays, X-ray crystallography, mass spectrometry-based proteomics.
Disruption of Bacterial Motility Interference with flagellar assembly and function, reducing bacterial spreading.Swarming motility assays, flagellar staining and microscopy. researchgate.net

Innovation in Materials Science Applications

The unique chemical structure of this compound makes it an attractive building block for the development of novel and functional materials. As the demand for sustainable and bio-based polymers grows, furanone derivatives are emerging as promising candidates for creating a new generation of materials with tailored properties.

A significant area of future research is the use of this compound as a monomer for polymer synthesis . Furan-based polymers are being explored as bio-based alternatives to petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netresearchgate.netmdpi.com While 5-alkoxy-2(5H)-furanones have been shown to be resistant to cationic homopolymerization, they can undergo copolymerization with other monomers, such as oxiranes, to yield polymers with ester and acetal (B89532) moieties in the main chain. ajchem-b.com These copolymers are of particular interest because the acetal linkages can be cleaved by acid hydrolysis, rendering the materials degradable. ajchem-b.com The double bond within the furanone ring also provides a site for post-polymerization modification, for example, through thiol-ene reactions. ajchem-b.com

The reactivity of the furanone ring also opens up possibilities for its use as a cross-linking agent . Furan (B31954) moieties can participate in Diels-Alder reactions, which can be used to form cross-links in polymer chains. mdpi.com This is particularly relevant for creating thermosetting resins and other durable materials. Research could be directed towards designing furanone-based cross-linkers that can impart specific properties, such as thermal stability or stimuli-responsiveness, to the final material.

The table below highlights potential applications of this compound in materials science.

Application AreaUnderlying PrinciplePotential Material Properties
Bio-based Copolymers Cationic ring-opening copolymerization with cyclic ethers. ajchem-b.comDegradability, chemical recyclability, tunable mechanical properties.
Thermosetting Resins Use as a cross-linking agent via Diels-Alder or other cycloaddition reactions. mdpi.comHigh thermal stability, mechanical strength, chemical resistance.
Functional Coatings Immobilization on surfaces to prevent microbial adhesion. newswise.comAntifouling, antimicrobial, self-cleaning surfaces.
Adhesives and Binders Polymerization of furanone derivatives to form adhesive resins.Strong bonding, potential for bio-based and biodegradable adhesives.
Smart Materials Incorporation into polymers that respond to stimuli like pH or light.Controlled release systems, sensors, self-healing materials.

Theoretical Predictions and Machine Learning Applications in Furanone Research

The integration of computational chemistry and artificial intelligence is set to revolutionize the study of furanone derivatives like this compound. These in silico approaches offer powerful tools for predicting molecular properties, understanding reaction mechanisms, and accelerating the discovery of new applications.

Quantum chemical methods , such as Density Functional Theory (DFT), are invaluable for elucidating the electronic structure and reactivity of furanone compounds. DFT calculations can be used to predict a wide range of properties, including molecular orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity and antioxidant potential. ajchem-b.com These computational studies can also be employed to investigate reaction mechanisms, such as the transition states in cycloaddition reactions, providing insights that are often difficult to obtain experimentally. researchgate.net For this compound, DFT could be used to model its interaction with biological targets or to predict its spectroscopic properties, aiding in the interpretation of experimental data.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool that can be applied to furanone research. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net By developing QSAR models for furanone derivatives, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for a particular biological effect, such as enzyme inhibition or antimicrobial activity. researchgate.netresearchgate.net This can significantly streamline the drug discovery and development process.

The application of machine learning (ML) and artificial intelligence (AI) is a rapidly emerging area with immense potential. ML models can be trained on large datasets of chemical information to predict a wide range of properties, from the physicochemical characteristics of small molecules to the mechanical and thermal properties of polymers. researchgate.netllnl.goviastate.edu In the context of this compound, ML could be used to:

Predict the properties of novel polymers derived from furanone monomers. llnl.goviastate.edu

Accelerate the discovery of new furanone derivatives with desired biological activities through virtual screening and de novo drug design. bioxone.inaurigeneservices.comnih.gov

Optimize synthetic routes by predicting reaction outcomes and identifying the most efficient pathways.

The following table summarizes the potential applications of theoretical and machine learning methods in furanone research.

MethodologySpecific ApplicationPotential Insights for this compound
Density Functional Theory (DFT) Calculation of electronic structure, reaction energies, and transition states. researchgate.netajchem-b.comPrediction of reactivity, spectroscopic properties, and mechanistic pathways.
Quantitative Structure-Activity Relationship (QSAR) Modeling the correlation between chemical structure and biological activity. researchgate.netresearchgate.netIdentification of key structural features for desired biological effects; prediction of the activity of new derivatives.
Molecular Docking Simulation of the binding of a ligand to a biological target. mdpi.comUnderstanding the molecular basis of biological activity, such as enzyme inhibition or receptor binding.
Machine Learning (ML) for Materials Science Predicting the properties of polymers based on their monomeric structure. researchgate.netllnl.goviastate.eduRational design of furanone-based polymers with tailored mechanical, thermal, and optical properties.
AI in Drug Discovery Generative models for de novo drug design and predictive models for ADMET properties. bioxone.inaurigeneservices.comnih.govRapid identification of novel furanone-based drug candidates with improved efficacy and safety profiles.

The journey into the chemical landscape of this compound is just beginning. The future research avenues outlined here, from the establishment of green synthetic protocols to the exploration of its potential in materials science and its elucidation through computational models, highlight the compound's significant promise. As interdisciplinary approaches continue to converge, the innovative applications of this compound are expected to expand, solidifying the importance of the furanone scaffold in both academic and industrial research. The continued investigation into this versatile molecule will undoubtedly contribute to advancements in sustainable chemistry, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for producing 4-ethoxy-2(5H)-furanone, and how do reaction conditions influence yield?

  • Methodological Answer : A scalable method involves reacting 2(3H)-furanone derivatives with ethanol and a halogenating agent (e.g., Cl₂ or Br₂) under Lewis acid catalysis (e.g., AlCl₃). The reaction proceeds via electrophilic substitution, forming 4-ethoxy-3-halo-γ-butyrolactone intermediates, which undergo base-mediated elimination to yield the target compound. Optimal conditions include anhydrous solvents (e.g., THF) and temperatures between 0–25°C to minimize side reactions .
  • Key Variables : Halogenating agent choice (affects regioselectivity), solvent polarity, and reaction time. Yield improvements (up to 75%) are achieved by controlling stoichiometry and using inert atmospheres.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR confirms the ethoxy group (δ 1.3–1.4 ppm for CH₃, δ 3.6–4.0 ppm for OCH₂) and lactone ring protons (δ 5.5–6.5 ppm).
  • IR Spectroscopy : Peaks at ~1770 cm⁻¹ (C=O stretching) and ~1200 cm⁻¹ (C-O-C ether linkage) validate the furanone core.
  • Elemental Analysis : Matches theoretical C₆H₈O₃ composition (±0.3% error).
  • HPLC-PDA : Purity >98% confirmed using reverse-phase C18 columns with UV detection at 210 nm .

Q. What are the recommended storage and handling protocols to maintain the stability of this compound?

  • Methodological Answer :

  • Storage : Keep in airtight amber glass containers at 2–8°C under nitrogen to prevent hydrolysis and oxidation. Avoid exposure to moisture, light, and strong oxidizers (e.g., peroxides) .
  • Handling : Use chemical-resistant gloves (nitrile), fume hoods, and local exhaust ventilation. Incompatible with alkaline conditions, which degrade the lactone ring.

Advanced Research Questions

Q. How can this compound be derivatized to enhance its bioactivity, and what reaction pathways are most promising?

  • Methodological Answer :

  • Electrophilic Substitution : Introduce halogens (Cl, Br) at the C3/C4 positions using NXS (N-bromosuccinimide or N-chlorosuccinimide) under radical initiation, enabling subsequent cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Nucleophilic Additions : Grignard reagents attack the α,β-unsaturated lactone to form substituted dihydrofuranones, useful in antitumor agent synthesis .
  • Data Table :
DerivativeBioactivity TargetKey Modification
3-Bromo-4-ethoxyAntimicrobialHalogenation at C3
5-Ethoxy-4-phenylAnti-inflammatoryAryl group at C4

Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives against Gram-negative bacteria?

  • Methodological Answer :

  • Enzyme Inhibition : Derivatives disrupt quorum sensing by binding to LuxR-type receptors in Pseudomonas aeruginosa, reducing virulence factor production (e.g., pyocyanin) .
  • Membrane Disruption : Hydrophobic substituents (e.g., alkyl chains) enhance penetration into lipid bilayers, causing ion leakage.
  • Oxidative Stress : Electrophilic furanone rings deplete cellular glutathione, inducing ROS accumulation .

Q. How should researchers address contradictions in reported inhibition concentrations (IC₅₀) of furanone derivatives across studies?

  • Methodological Answer :

  • Variable Analysis : Differences arise from microbial strain specificity (e.g., E. coli vs. S. aureus), assay conditions (e.g., broth microdilution vs. agar diffusion), and substituent electronic effects.
  • Normalization : Express activity as minimum inhibitory concentration (MIC) relative to logP values; hydrophobic derivatives show better membrane penetration .
  • Case Study : 3-Bromo-5-ethoxy-2(5H)-furanone exhibits IC₅₀ = 50 µg/mL against Salmonella typhimurium but 25 µg/mL for a non-ethoxy analog against E. coli, highlighting substituent-position dependency .

Q. What catalytic strategies improve the stereoselective synthesis of this compound derivatives for chiral drug development?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral Lewis acids (e.g., BINOL-derived phosphoric acids) to induce enantioselectivity during lactone ring formation.
  • Dynamic Kinetic Resolution : Racemic starting materials equilibrate under basic conditions, with chiral catalysts favoring one enantiomer (e.g., >90% ee achieved with Rhodium complexes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.